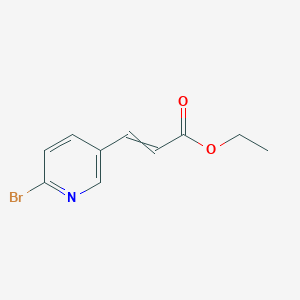
6-Bromoquinazoline-4-carbonitrile
Übersicht
Beschreibung
6-Bromoquinazoline-4-carbonitrile is a chemical compound with the molecular formula C9H4BrN3 . It is a product offered by several scientific research chemical providers .
Synthesis Analysis
The synthesis of quinazoline derivatives, which 6-Bromoquinazoline-4-carbonitrile is a part of, has been a subject of various studies . A series of novel quinazoline-4- (3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors . Another study prepared and evaluated 6-Bromo-quinazolinone derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) .Molecular Structure Analysis
The molecular structure of 6-Bromoquinazoline-4-carbonitrile can be analyzed using techniques like X-ray crystallography . The ChemSpider database provides some basic information about its molecular structure .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their chemical reactions . For instance, some quinazoline derivatives have shown potent anti-inflammatory activity .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Heterocyclic Systems
6-Bromoquinazoline-4-carbonitrile is involved in a range of chemical transformations. In one study, its related compound 6-methylchromone-3-carbonitrile reacted with various nucleophilic reagents, leading to unexpected heterocyclic systems like chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide. These reactions often involve ring opening followed by cycloaddition, indicating the compound's utility in synthesizing diverse heterocyclic structures (Ibrahim & El-Gohary, 2016).
Synthesis of Aminoindolo Isoquinoline Derivatives
6-Bromoquinazoline-4-carbonitrile's analog, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, was synthesized using a Cu-catalyzed reaction. These derivatives highlight the compound's role in the formation of complex structures, which can be integral in further pharmaceutical or chemical research (Kobayashi et al., 2015).
Formation of Benzoimidazo Quinazoline Derivatives
Another study demonstrated the conversion of 4-anilinoquinazoline-2-carbonitriles and 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles. This process, involving both oxidative and nonoxidative C-N couplings, emphasizes the compound's versatility in creating novel chemical entities (Mirallai & Koutentis, 2015).
Antiviral Activity Research
A study focused on the antiviral activity of novel multi-substituted 4-anilinoquin(az)olines, including derivatives of 6-bromoquinazoline-4-carbonitrile, found them to be potent inhibitors of dengue virus (DENV). This research suggests the potential application of 6-bromoquinazoline-4-carbonitrile derivatives in developing antiviral agents (Saul et al., 2020).
Inhibitors of Tumor Progression
In the domain of cancer research, 4-anilino-6-aminoquinoline-3-carbonitriles, closely related to 6-bromoquinazoline-4-carbonitrile, have been studied as inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production. These inhibitors have shown selectivity and in vivo anti-inflammatory activity, indicating their potential in cancer therapy (Green et al., 2007).
Exploration of Optoelectronic Properties
The optoelectronic, nonlinear, and charge transport properties of related quinoline derivatives have been explored, suggesting applications in material science and electronics. The investigation into these properties provides insights into the multifunctional material potential of quinoline derivatives (Irfan et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromoquinazoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIADAYLCADVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinazoline-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)


![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1403590.png)


![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine](/img/structure/B1403595.png)

![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)
